molecular formula C5H6F2N2O B6197331 3-(difluoromethoxy)-1-methyl-1H-pyrazole CAS No. 2694745-45-2

3-(difluoromethoxy)-1-methyl-1H-pyrazole

Cat. No.: B6197331
CAS No.: 2694745-45-2
M. Wt: 148.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethoxy group and a methyl group in this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethoxy)-1-methyl-1H-pyrazole typically involves the introduction of the difluoromethoxy group into the pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazole with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents or other difluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 3-(difluoromethoxy)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(difluoromethoxy)-1-methyl-1H-pyrazole include other difluoromethoxy-substituted pyrazoles and related heterocycles. Examples include:

Uniqueness

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and enhanced metabolic stability. These properties make it a valuable compound for various applications in scientific research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethoxy)-1-methyl-1H-pyrazole involves the reaction of difluoromethoxyacetic acid with methylhydrazine followed by cyclization to form the desired product.", "Starting Materials": [ "Difluoromethoxyacetic acid", "Methylhydrazine" ], "Reaction": [ "Difluoromethoxyacetic acid is reacted with methylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate, 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid.", "The intermediate is then cyclized by heating with a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the final product, 3-(difluoromethoxy)-1-methyl-1H-pyrazole." ] }

CAS No.

2694745-45-2

Molecular Formula

C5H6F2N2O

Molecular Weight

148.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.